Cy55 carboxylic acid
Overview
Description
Cy55 carboxylic acid, also known as sulfo-Cyanine5.5 carboxylic acid, is a water-soluble, far-red emitting fluorophore. This compound is characterized by its high hydrophilicity and negative charge at neutral pH due to the presence of four sulfo groups. As a cyanine dye, this compound exhibits a very low dependence of fluorescence on pH and a high extinction coefficient .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cy55 carboxylic acid can be synthesized through a series of organic reactions involving the introduction of sulfo groups to the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Core: The initial step involves the synthesis of the cyanine core structure through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound.
Introduction of Sulfo Groups: Sulfonation reactions are employed to introduce sulfo groups into the cyanine core. This is usually achieved by reacting the cyanine dye with sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and sulfonation reactions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cy55 carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the carboxyl group with nucleophiles such as amines or alcohols to form amides or esters.
Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for converting the carboxyl group to an acid chloride.
Sulfuric Acid (H2SO4): Used as a catalyst in esterification reactions.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the carboxyl group to an alcohol.
Major Products Formed:
Amides: Formed from nucleophilic acyl substitution with amines.
Esters: Formed from esterification with alcohols.
Alcohols: Formed from the reduction of the carboxyl group.
Scientific Research Applications
Cy55 carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and detection in various chemical assays.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic imaging and as a marker in therapeutic studies.
Industry: Applied in the development of fluorescent probes and sensors for environmental monitoring and quality control.
Mechanism of Action
The mechanism of action of Cy55 carboxylic acid involves its ability to emit fluorescence upon excitation by light. The molecular targets and pathways include:
Fluorescence Emission: The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging applications.
Binding to Biomolecules: this compound can bind to proteins, nucleic acids, and other biomolecules, allowing for their detection and analysis.
Comparison with Similar Compounds
Sulfo-Cyanine3 Carboxylic Acid: Another water-soluble cyanine dye with similar fluorescence properties but different excitation and emission wavelengths.
Fluorescein Isothiocyanate: A widely used fluorescent dye with different chemical structure and fluorescence characteristics.
Rhodamine B: A fluorescent dye with distinct spectral properties compared to Cy55 carboxylic acid.
Uniqueness: this compound is unique due to its high hydrophilicity, low pH dependence, and high extinction coefficient, making it particularly suitable for applications requiring stable and intense fluorescence signals.
Properties
IUPAC Name |
6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNAFNWOXFAMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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